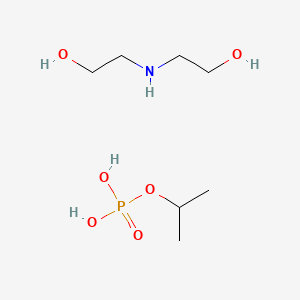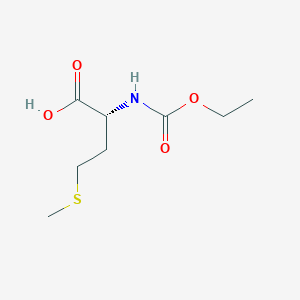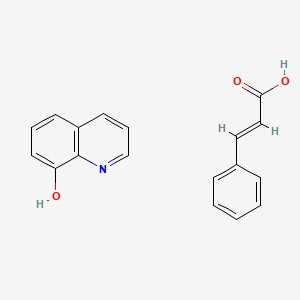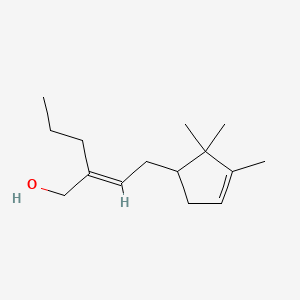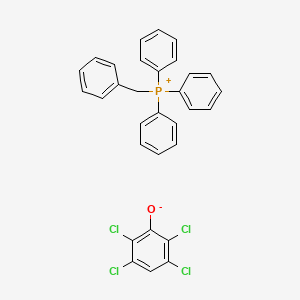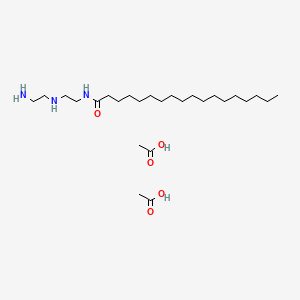![molecular formula C28H32N6O4S B12675915 N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate CAS No. 94159-08-7](/img/structure/B12675915.png)
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ion and an aniline derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate typically involves a multi-step process. The initial step often includes the formation of the pyridinium ion through the methylation of pyridine. This is followed by the condensation reaction with N-methylaniline under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for verifying the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline
- N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;chloride
Uniqueness
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate is unique due to its sulfate counterion, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and can affect its applications in various fields.
Properties
CAS No. |
94159-08-7 |
|---|---|
Molecular Formula |
C28H32N6O4S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate |
InChI |
InChI=1S/2C14H16N3.H2O4S/c2*1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
IWDCIWVJLDMNCN-UHFFFAOYSA-L |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C.C[N+]1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


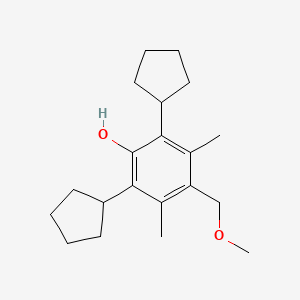
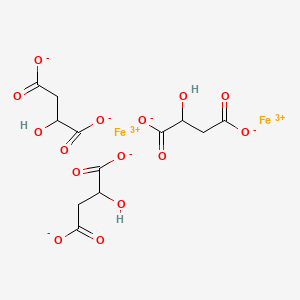
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
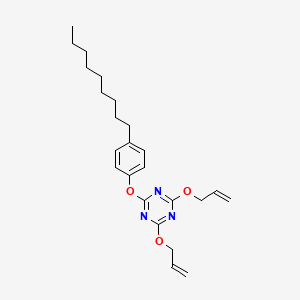
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
